molecular formula C17H14N4O B5429781 2-{[2-(1-benzofuran-2-yl)-1H-imidazol-1-yl]methyl}-5-methylpyrazine

2-{[2-(1-benzofuran-2-yl)-1H-imidazol-1-yl]methyl}-5-methylpyrazine

Cat. No.: B5429781
M. Wt: 290.32 g/mol
InChI Key: FSWLMIMKAJLALY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-{[2-(1-benzofuran-2-yl)-1H-imidazol-1-yl]methyl}-5-methylpyrazine” is a complex organic molecule. It contains a benzofuran moiety, which is a heterocyclic compound that is ubiquitous in nature . Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

The synthesis of benzofuran derivatives has been a subject of interest for many researchers. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the construction of a benzofuran ring through proton quantum tunneling .


Molecular Structure Analysis

The molecular structure of benzofuran derivatives is quite complex. The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The broad range of clinical uses of benzofuran derivatives indicates the diverse pharmacological activities of this series of compounds .


Chemical Reactions Analysis

The chemical reactions involving benzofuran derivatives are quite diverse. For instance, a reaction of a mixture of equimolar quantities of 2-acetylbenzofuran and (2,4,6-trichlorophenyl)hydrazine in ethanol containing concentrated hydrochloric acid (0.2 mL; 37%) as a catalyst under reflux for two hours yielded 1- (1- (benzofuran-2-yl)ethylidene)-2- (2,4,6-trichlorophenyl)hydrazine .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can vary widely. For instance, one derivative was found to be a yellow solid with a melting point of 109.5–114.0 °C .

Mechanism of Action

The mechanism of action of benzofuran derivatives is largely dependent on their biological activities. For example, some substituted benzofurans have shown significant cell growth inhibitory effects in different types of cancer cells .

Safety and Hazards

While benzofuran derivatives have shown promising biological activities, they can also be toxic to host cells after long-term administration . Therefore, safety and hazards associated with these compounds need to be carefully evaluated.

Future Directions

Given the diverse biological activities and potential applications of benzofuran derivatives, these compounds have attracted the attention of chemical and pharmaceutical researchers worldwide . Future research will likely focus on developing more effective and less toxic antifungal drugs , as well as exploring the potential of these compounds in the treatment of other diseases.

Properties

IUPAC Name

2-[[2-(1-benzofuran-2-yl)imidazol-1-yl]methyl]-5-methylpyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O/c1-12-9-20-14(10-19-12)11-21-7-6-18-17(21)16-8-13-4-2-3-5-15(13)22-16/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSWLMIMKAJLALY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)CN2C=CN=C2C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.